N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide
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Overview
Description
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Group: The benzamide moiety is usually formed by reacting the corresponding benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the benzamide group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it suitable for use in sensors or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The thiazole ring and the benzamide group could play crucial roles in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)benzamide: Lacks the ethylthio group, which may affect its reactivity and biological activity.
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group, potentially altering its properties.
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(propylthio)benzamide: Contains a propylthio group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)8-9-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZLSCHNXKPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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